5-(tert-Butylthio)-2-iodo-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butylthio)-2-iodo-4-methylpyridine is an organosulfur compound that features a tert-butylthio group, an iodine atom, and a methyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed cross-coupling reaction, where a pyridine derivative is reacted with a tert-butylthiol and an iodine source under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for 5-(tert-Butylthio)-2-iodo-4-methylpyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butylthio)-2-iodo-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the iodine atom or modify the tert-butylthio group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products
Substitution: Formation of new pyridine derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of deiodinated or modified thioether compounds.
Scientific Research Applications
5-(tert-Butylthio)-2-iodo-4-methylpyridine has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(tert-Butylthio)-2-iodo-4-methylpyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tert-butylthio group can undergo oxidation or substitution, while the iodine atom can be replaced by other nucleophiles. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
tert-Butylthiol: Similar in having a tert-butylthio group but lacks the pyridine ring and iodine atom.
2-Iodo-4-methylpyridine: Similar in having the iodine and methyl groups on the pyridine ring but lacks the tert-butylthio group.
Uniqueness
5-(tert-Butylthio)-2-iodo-4-methylpyridine is unique due to the combination of the tert-butylthio group, iodine atom, and methyl group on the pyridine ring.
Properties
Molecular Formula |
C10H14INS |
---|---|
Molecular Weight |
307.20 g/mol |
IUPAC Name |
5-tert-butylsulfanyl-2-iodo-4-methylpyridine |
InChI |
InChI=1S/C10H14INS/c1-7-5-9(11)12-6-8(7)13-10(2,3)4/h5-6H,1-4H3 |
InChI Key |
HGDMIDXVRPWVRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1SC(C)(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.